molecular formula C8H15Br B081390 2-Bromo-1-octene CAS No. 13249-60-0

2-Bromo-1-octene

Cat. No. B081390
Key on ui cas rn: 13249-60-0
M. Wt: 191.11 g/mol
InChI Key: NLKXPBFMZLDRSX-UHFFFAOYSA-N
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Patent
US06365549B2

Procedure details

A solution of 9.42 ml (0.0728 mol) of 2,3-dibromopropene in 70 ml diethylether was placed under a nitrogen atmosphere by use of a Firestone valve. While cooling in an ice water bath, a solution of 0.091 mol of pentylmagnesium bromide in 70 ml diethyl ether was added slowly via addition funnel. After stirring for 2 hours while warming to room temperature, there was then added via syringe 50 ml of 1 N hydrochloric acid to the reaction cooling in an ice water bath. The resulting mixture was transferred to a separatory funnel and the phases were separated. The organic layer was dried over MgSO4 and filtered. The solvent was removed from the filtrate in vacuo to yield 15.0 g (85.7% of theory) of 81% pure 2-bromo-oct-1-ene as an oil.
Quantity
9.42 mL
Type
reactant
Reaction Step One
Quantity
0.091 mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]([CH2:4][Br:5])=[CH2:3].[CH2:6]([Mg]Br)[CH2:7][CH2:8][CH2:9]C.Cl.[CH2:14](OCC)C>>[Br:5][C:4]([CH2:2][CH2:3][CH2:6][CH2:7][CH2:8][CH3:9])=[CH2:14]

Inputs

Step One
Name
Quantity
9.42 mL
Type
reactant
Smiles
BrC(=C)CBr
Step Two
Name
Quantity
0.091 mol
Type
reactant
Smiles
C(CCCC)[Mg]Br
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While cooling in an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice water bath
CUSTOM
Type
CUSTOM
Details
The resulting mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(=C)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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